2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

Medicinal Chemistry Organic Synthesis Scaffold Design

Sourcing a sterically defined piperidine-carboxylic acid scaffold with reliable batch-to-batch consistency is a recurring bottleneck in SAR and peptidomimetic programs. This compound directly addresses that gap with its rigid alpha-quaternary architecture. • Quaternary α-center with gem-dimethyl substitution restricts conformational freedom (only 2 rotatable bonds), enabling precise topological probing of target binding pockets. • Guaranteed ≥95% purity eliminates purification ambiguity, accelerating fragment-based library synthesis and SAR data reliability. • Replaces non-methylated analogs as a direct steric probe-quantify gem-dimethyl tolerance in your biological target without confounding synthetic variability.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 24007-14-5
Cat. No. B1436381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride
CAS24007-14-5
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)N1CCCCC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)10-6-4-3-5-7-10;/h3-7H2,1-2H3,(H,11,12);1H
InChIKeyLWAKHYOGSDTUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride: Overview


2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride is a quaternary carbon-containing, piperidine-substituted carboxylic acid hydrochloride salt with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol [1]. The compound’s structure features a geminal dimethyl group adjacent to the carboxylic acid, which introduces significant steric hindrance relative to non-methylated analogs [2]. It is classified as a versatile small-molecule scaffold (GHS Hazard Statements: H315, H319, H335; Signal Word: Warning) and is primarily utilized as a building block in medicinal chemistry and organic synthesis [1].

Steric constraint Gem-dimethyl quaternary center provides conformational rigidity for peptidomimetic and scaffold design.
Regioisomeric purity Specified alpha-piperidine connectivity avoids beta-isomer contamination for reliable synthesis.
Stable salt form Hydrochloride powder simplifies handling, weighing, and storage compared to the free base.

Procurement Risk for 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride


Direct replacement of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride with structurally similar piperidine-propanoic acid building blocks is scientifically unreliable due to the profound impact of its alpha-gem-dimethyl substitution on molecular topology and reactivity [1]. The presence of two methyl groups on the alpha-carbon creates a quaternary center that restricts conformational freedom and alters hydrogen-bonding networks compared to analogs like 2-(piperidin-1-yl)propanoic acid hydrochloride (which lacks this substitution) [1]. Without explicit comparative reaction yield or selectivity data for a specific synthetic sequence, any substitution risks altering reaction outcomes, complicating purification, or failing to produce an active pharmaceutical ingredient or probe molecule with the intended properties .

Target: 2-Methyl-2-(piperidin-1-yl)propanoic acid HCl vs. 2-(Piperidin-1-yl)propanoic acid HCl
Absence of gem-dimethyl group removes the quaternary center; may shift conformational preference and reactivity profile.
Target: CAS 24007-14-5 (alpha isomer) vs. CAS 14788-15-9 (beta isomer)
Different piperidine attachment position alters molecular topology and downstream synthetic outcomes.

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride: Selection Evidence


Steric Differentiation: Quaternary Center vs. Non-Methylated Analog

The defining structural feature of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride is its alpha-quaternary carbon center, created by the gem-dimethyl substitution. This is distinct from the closest commercially available analog, 2-(piperidin-1-yl)propanoic acid hydrochloride (CAS 69181-71-1), which has only a single hydrogen at the alpha position [1]. The target compound has a Heavy Atom Count of 13 and a Complexity score of 171 (computed), compared to the non-methylated analog which has a Heavy Atom Count of 12 [1]. This additional methyl group introduces greater steric bulk and abolishes the alpha-proton, eliminating potential racemization pathways or undesired enolate chemistry, which is a critical differentiator for synthetic planning .

Steric differentiation
Class-level inference
Heavy Atom Count: 13 vs 12; Complexity: 171; quaternary carbon present
Supports scaffold rigidity selection; eliminates alpha-proton-driven side reactions.
Computed descriptors; verify with experimental conformational analysis.
Medicinal Chemistry Organic Synthesis Scaffold Design

Regioisomer Purity: Alpha- vs. Beta-Piperidine

The commercial specification for 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride ensures a regioisomerically pure product, which is the alpha-substituted isomer. The beta-substituted regioisomer, 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS 14788-15-9), is a distinct compound with different physical and reactive properties [1]. A commercially sourced 1g unit of the target compound is offered at a minimum purity of 95%, providing a standardized reference point for procurement . In contrast, sourcing the incorrect regioisomer would derail a synthetic campaign.

Regioisomer purity
Supporting evidence
Minimum 95% purity; alpha-substituted isomer; CAS 24007-14-5 confirmed
Ensures correct connectivity; avoids beta-isomer procurement errors.
Lot-specific COA should be reviewed.
Chemical Procurement Quality Control Building Block Purity

Hydrochloride Salt Form: Stability and Handling

The hydrochloride salt form (CAS 24007-14-5) is a solid powder at room temperature, which generally offers improved stability against decarboxylation and hygroscopicity compared to its free base (CAS 802305-49-3) [1]. The free base of this class of compounds can be an oil or low-melting solid, making precise weighing and long-term storage challenging. The salt form's enhanced stability is a practical advantage for accurate inventory management and reproducible experimental execution .

Hydrochloride salt form
Class-level inference
Solid powder; room temperature storage; improved handling vs. free base
Supports reproducible weighing and long-term inventory stability.
Salt form typically reduces hygroscopicity; verify batch behavior.
Formulation Compound Management Solid Form Selection

2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride: Application Scenarios


Conformationally Constrained Peptidomimetics

The alpha-quaternary center of 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride provides a rigid molecular scaffold ideal for replacing natural amino acids in peptidomimetic design [1]. Its steric bulk and locked conformation, evidenced by a Complexity score of 171 and only 2 rotatable bonds [1], can be exploited to restrict peptide backbone flexibility, potentially enhancing binding affinity and metabolic stability of the resulting probe or lead molecule.

Piperidine-Containing Fragment Libraries

This compound's classification as a 'versatile small molecule scaffold' of guaranteed minimum 95% purity makes it a reliable and well-defined input for generating fragment-based drug discovery (FBDD) libraries. Its unique substitution pattern compared to the common 2- or 3-(piperidin-1-yl)propanoic acid scaffolds allows exploration of a distinct chemical space, as inferred from the structural differentiation evidence .

Steric Effects in Receptor Binding Pockets

When compared to the non-methylated analog 2-(piperidin-1-yl)propanoic acid hydrochloride, the target compound serves as a direct steric probe in structure-activity relationship (SAR) studies . Replacing the comparator with the target compound in a known active series allows researchers to assess the tolerance of a biological target's binding pocket for the gem-dimethyl group, providing quantitative SAR data on the importance of shape complementarity.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
Quaternary center rigidity
Conformational restraint assessment
Fragment-based library synthesis
High-purity scaffold with steric bulk
Chemical space exploration
SAR steric probe studies
Gem-dimethyl substitution impact
Binding pocket tolerance evaluation
Quote Request

Request a Quote for 2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.